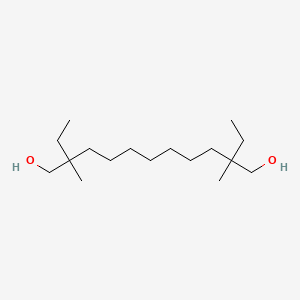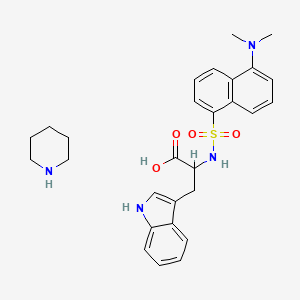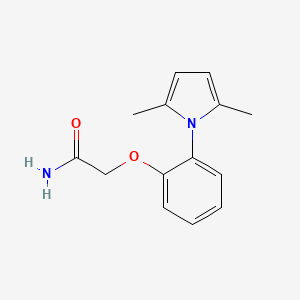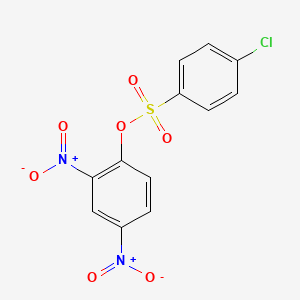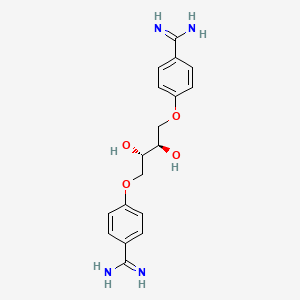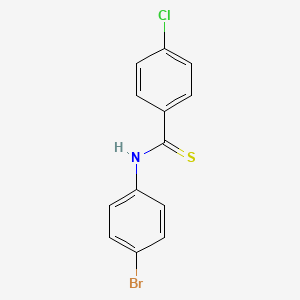
(E)-9-Dodecenal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-9-Dodecenal is an organic compound classified as an aldehyde. It is characterized by a long carbon chain with a double bond in the E-configuration (trans) at the ninth carbon position. This compound is known for its distinctive odor and is often found in nature as a component of pheromones in various insects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (E)-9-Dodecenal can be synthesized through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with a suitable aldehyde to form the desired product. Another method is the hydroformylation of 1-dodecene, followed by selective oxidation to yield this compound.
Industrial Production Methods: In industrial settings, this compound is often produced through the hydroformylation of 1-dodecene. This process involves the addition of a formyl group to the double bond, followed by oxidation. The reaction conditions typically include high pressure and the presence of a rhodium-based catalyst.
Analyse Des Réactions Chimiques
Types of Reactions: (E)-9-Dodecenal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form (E)-9-Dodecenoic acid.
Reduction: Reduction of this compound yields (E)-9-Dodecenol.
Substitution: It can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) can be employed for substitution reactions.
Major Products:
Oxidation: (E)-9-Dodecenoic acid.
Reduction: (E)-9-Dodecenol.
Substitution: Various substituted dodecenal derivatives.
Applications De Recherche Scientifique
(E)-9-Dodecenal has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex molecules.
Biology: this compound is studied for its role as a pheromone in insects, aiding in the understanding of insect behavior and communication.
Medicine: Research is ongoing to explore its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: It is used in the fragrance industry due to its pleasant odor and in the synthesis of various fine chemicals.
Mécanisme D'action
The mechanism of action of (E)-9-Dodecenal involves its interaction with specific molecular targets. In insects, it binds to olfactory receptors, triggering a behavioral response. The compound’s aldehyde group is reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules, influencing their function.
Comparaison Avec Des Composés Similaires
(E)-9-Dodecenal can be compared with other similar compounds such as:
(Z)-9-Dodecenal: The cis isomer of this compound, which has different olfactory properties and biological activities.
(E)-10-Dodecenal: Another isomer with the double bond at the tenth carbon position, exhibiting distinct chemical and biological properties.
Uniqueness: this compound is unique due to its specific double bond position and E-configuration, which confer distinct chemical reactivity and biological activity compared to its isomers and other aldehydes.
Propriétés
Numéro CAS |
155235-07-7 |
|---|---|
Formule moléculaire |
C12H22O |
Poids moléculaire |
182.30 g/mol |
Nom IUPAC |
(E)-dodec-9-enal |
InChI |
InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h3-4,12H,2,5-11H2,1H3/b4-3+ |
Clé InChI |
QGUDMPDYXLMJNK-ONEGZZNKSA-N |
SMILES isomérique |
CC/C=C/CCCCCCCC=O |
SMILES canonique |
CCC=CCCCCCCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


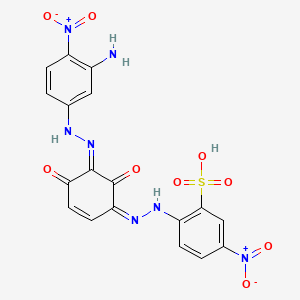
![(E)-but-2-enedioic acid;ethyl 2-[4-(diethylamino)-2-morpholin-4-ylpyrimidin-5-yl]acetate](/img/structure/B12697467.png)
